molecular formula C21H21N3O5 B11149009 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-phenylalanine

Cat. No.: B11149009
M. Wt: 395.4 g/mol
InChI Key: PHLLRDPTOWPVOY-KRWDZBQOSA-N
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Description

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and amide-containing molecules, such as:

Uniqueness

What sets 2-[4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDO]-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups and the specific arrangement of these groups within the molecule.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H21N3O5/c25-18(22-17(20(27)28)13-14-7-2-1-3-8-14)11-6-12-24-19(26)15-9-4-5-10-16(15)23-21(24)29/h1-5,7-10,17H,6,11-13H2,(H,22,25)(H,23,29)(H,27,28)/t17-/m0/s1

InChI Key

PHLLRDPTOWPVOY-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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